![molecular formula C15H17NS B14431257 2-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-4-methylpyridine CAS No. 81167-55-7](/img/structure/B14431257.png)
2-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-4-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-4-methylpyridine is an organic compound that features a pyridine ring substituted with a sulfanyl group linked to a 2,5-dimethylphenylmethyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-4-methylpyridine typically involves the reaction of 2,5-dimethylbenzyl chloride with 4-methylpyridine-2-thiol in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thiol group. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that similar synthetic routes are scaled up using continuous flow reactors or batch reactors. These methods would involve careful control of reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-4-methylpyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol.
Substitution: The methyl groups on the phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
科学的研究の応用
2-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-4-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 2-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-4-methylpyridine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfanyl and pyridine moieties. These interactions may modulate various biochemical pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
2-{[(2,5-Dimethylphenyl)methyl]sulfanyl}benzoic acid: Similar structure but with a benzoic acid moiety instead of a pyridine ring.
Methyl 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}benzoate: Similar structure but with a benzoate ester moiety.
Uniqueness
2-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-4-methylpyridine is unique due to the presence of both a pyridine ring and a sulfanyl group linked to a dimethylphenylmethyl moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
81167-55-7 |
|---|---|
分子式 |
C15H17NS |
分子量 |
243.4 g/mol |
IUPAC名 |
2-[(2,5-dimethylphenyl)methylsulfanyl]-4-methylpyridine |
InChI |
InChI=1S/C15H17NS/c1-11-4-5-13(3)14(8-11)10-17-15-9-12(2)6-7-16-15/h4-9H,10H2,1-3H3 |
InChIキー |
XSRFIVXJJNMTHL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC=CC(=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






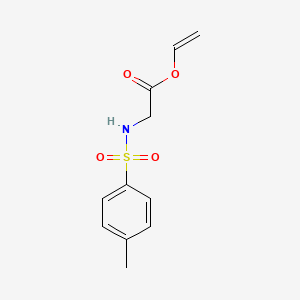
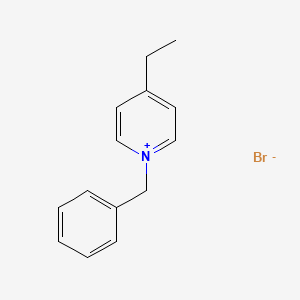

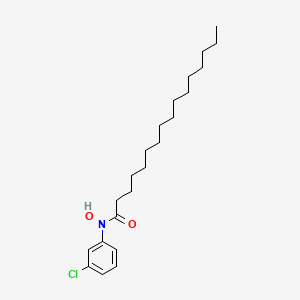
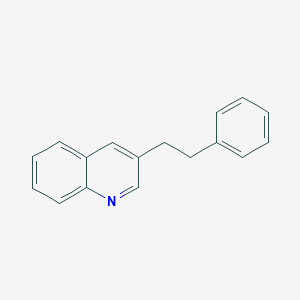


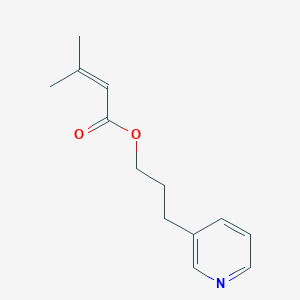
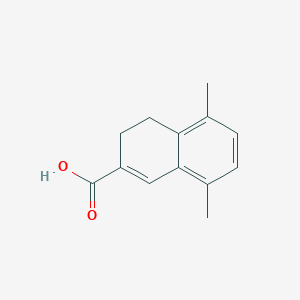
![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-L-threonine](/img/structure/B14431250.png)
